Zelandopam
Übersicht
Beschreibung
Zelandopam, also known as MYD-37 or YM-435, is a dopamine D1 agonist . It has been in phase II clinical trials for the treatment of heart failure and hypertension . Zelandopam is potentially useful for the treatment of patients with renal insufficiency, heart failure, and hypertension .
Synthesis Analysis
The synthesis of Zelandopam involves the reductocondensation of 2,3-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine by means of NaBH4 in methanol . This results in N-(2,3-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine, which is cyclized by means of H2SO4 in TFA, followed by an azeotropic distillation with toluene to yield the tetrahydroisoquinoline . Finally, this compound is demethylated by means of refluxing 48% HBr to provide the target racemic tetrahydroisoquinoline .
Molecular Structure Analysis
Zelandopam has a molecular formula of C15H15NO4 . It contains a total of 37 bonds, including 22 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), and 4 aromatic hydroxyls .
Physical And Chemical Properties Analysis
Zelandopam has a molecular weight of 273.288 . Its elemental composition is C, 65.92; H, 5.53; N, 5.13; O, 23.42 . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Wissenschaftliche Forschungsanwendungen
Nephrosis Treatment : Zelandopam effectively blunts the development of puromycin aminonucleoside (PA)-induced nephrosis in rats. Its effects are dose-dependent, suggesting its potential as a therapeutic agent in kidney diseases (Yatsu, Aoki, & Tanaka, 2005).
Prevention of Acute Renal Failure : In a study on rats, Zelandopam showed effectiveness in preventing acute renal failure induced by cisplatin, a chemotherapy drug. This indicates its potential role in safeguarding kidney function during certain cancer treatments (Yatsu, Aoki, & Inagaki, 2003).
Zukünftige Richtungen
Zelandopam is currently in the phase II clinical trial stage for the treatment of heart failure and hypertension . Future research may focus on further clinical trials to establish its efficacy and safety profile in these conditions. Additionally, research may explore its potential use in other conditions related to dopamine D1 receptor dysfunction .
Eigenschaften
IUPAC Name |
4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLEMQICAKPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563344, DTXSID20861352 | |
Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_25450 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
CAS RN |
119085-25-5 | |
Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.